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Compound of Interest

Compound Name: BMS-303141

Cat. No.: B10782889 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BMS-303141, a potent ATP-citrate lyase

(ACLY) inhibitor, with alternative compounds used to probe cellular metabolism. The

information presented herein is supported by experimental data to assist researchers in

selecting the appropriate tools for their studies.

Introduction to BMS-303141 and its Mechanism of
Action
BMS-303141 is a cell-permeable and potent inhibitor of ATP-citrate lyase (ACLY), a crucial

enzyme that links carbohydrate and lipid metabolism. ACLY catalyzes the conversion of citrate

to acetyl-CoA in the cytoplasm, a fundamental building block for the de novo synthesis of fatty

acids and cholesterol. By inhibiting ACLY, BMS-303141 effectively reduces the cellular pool of

acetyl-CoA available for lipogenesis, thereby impacting various metabolic pathways. Its utility

has been demonstrated in preclinical models of metabolic diseases and cancer.

Comparison of BMS-303141 with Alternative ACLY
Inhibitors
Several other compounds are utilized to inhibit ACLY activity. This section compares BMS-
303141 with notable alternatives: Bempedoic Acid (ETC-1002), SB-204990, and NDI-091143.
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Quantitative Data Summary
The following tables summarize the available quantitative data for BMS-303141 and its

alternatives. It is important to note that direct head-to-head comparisons in single studies are

limited, and thus, data has been collated from various sources. Experimental conditions should

be considered when interpreting these values.

Table 1: Comparison of In Vitro Potency and Binding Affinity of ACLY Inhibitors

Compound Target IC50
Binding
Affinity
(kcal/mol)

Cell-Based
Assay
(Lipid
Synthesis
Inhibition)

Source

BMS-303141

Human

recombinant

ACLY

0.13 µM -8.6
8 µM (HepG2

cells)
[1]

Bempedoic

Acid (ETC-

1002)

Human ACLY

10.56 ± 1.46

µmol/L (as

CoA-

thioester)

-6.4

More

effective than

Bempedoic

Acid

[2][3]

SB-204990
Rat liver

ACLY

Ki = 1 µM

(active form

SB-201076)

-6.4

Dose-

dependent

inhibition up

to 91%

(cholesterol)

and 82%

(fatty acids)

in HepG2

cells

[3][4]

NDI-091143 Human ACLY
2.1 nM (ADP-

Glo assay)
Not available

Potent

inhibitor
[3][5]

Table 2: Reported In Vivo Effects of ACLY Inhibitors
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Compound Animal Model Dosage
Key Metabolic
Effects

Source

BMS-303141
db/db mice

(obese, diabetic)

50mg/kg/day for

30 days

Decreased

serum lipids,

reduced renal

lipogenic

enzymes (ACC,

FAS, HMGCR),

diminished renal

ectopic lipid

accumulation.

[3]

Bempedoic Acid

(ETC-1002)

Hamsters

(hyperlipidemic),

Mice (diet-

induced obesity)

30 mg/kg (rats)

Reduced

circulating

proatherogenic

lipoproteins,

hepatic lipids,

and body weight.

Improved

glycemic control.

[6]

SB-204990 Rats, Dogs

0.05-0.25% in

diet (rats), 25

mg/kg/day (dogs)

Dose-related

decrease in

plasma

cholesterol and

triglycerides.

[4]

NDI-091143 Not available Not available Not available

Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following

diagrams are provided.
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Diagram 1: ATP-Citrate Lyase (ACLY) Signaling Pathway.
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Diagram 2: Experimental Workflow for Validating Lipid Synthesis Inhibition.
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Diagram 3: Logical Comparison of BMS-303141 and Alternatives.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are protocols for key assays used to assess the metabolic effects of ACLY inhibitors.

Protocol 1: In Vitro Fatty Acid Synthesis Inhibition Assay
This protocol is adapted from studies measuring the incorporation of a radiolabeled precursor

into total lipids in cultured cells.

Materials:

Cell line (e.g., HepG2 human hepatoma cells)

Cell culture medium and supplements

BMS-303141 and/or alternative inhibitors

[U-¹⁴C]acetate

Phosphate-buffered saline (PBS)

Chloroform/methanol solution (2:1 v/v)
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Scintillation counter and vials

Procedure:

Cell Culture: Grow HepG2 cells to confluency in appropriate cell culture flasks.

Plating: Seed cells into 6-well plates at a density of 5 x 10⁵ cells per well and allow them to

adhere overnight.

Treatment: Treat the cells with varying concentrations of BMS-303141 or alternative

inhibitors (dissolved in a suitable solvent like DMSO, with a vehicle-only control) for a

predetermined time (e.g., 2-24 hours).

Radiolabeling: Add 1.0 µCi of [U-¹⁴C]acetate to each well and incubate for 2 hours.

Lipid Extraction:

Aspirate the medium and wash the cells twice with ice-cold PBS.

Add 1 mL of chloroform/methanol (2:1) to each well to extract total lipids.

Collect the lipid extract into a new tube.

Quantification:

Evaporate the solvent from the lipid extract.

Resuspend the lipid residue in a scintillation cocktail.

Measure the radioactivity using a scintillation counter.

Data Analysis: Normalize the radioactivity counts to the protein concentration in each well.

Calculate the percentage inhibition of fatty acid synthesis compared to the vehicle control.

Protocol 2: Cellular Glucose Uptake Assay
This protocol describes a common method to measure glucose uptake in cells, often used to

assess insulin sensitivity and the effects of metabolic inhibitors.
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Materials:

Differentiated myotubes or adipocytes (e.g., 3T3-L1)

Krebs-Ringer-HEPES (KRH) buffer

Bovine Serum Albumin (BSA)

Insulin

2-deoxy-D-[³H]glucose

Cytochalasin B (as a negative control for glucose transport)

Lysis buffer (e.g., 0.1% SDS)

Scintillation counter and vials

Procedure:

Cell Differentiation: Differentiate cells into myotubes or adipocytes as required.

Serum Starvation: Serum starve the cells in KRH buffer containing 0.5% BSA for at least 2

hours.

Inhibitor Treatment: Pre-incubate the cells with BMS-303141 or alternative inhibitors for the

desired duration.

Insulin Stimulation: Add insulin (e.g., 100 nM) to the designated wells and incubate for 10-30

minutes to stimulate glucose uptake.

Glucose Uptake: Add 2-deoxy-D-[³H]glucose to each well and incubate for 5-10 minutes.

Termination of Uptake: Stop the reaction by aspirating the medium and washing the cells

three times with ice-cold PBS.

Cell Lysis: Lyse the cells with 0.1% SDS and rock for 30 minutes.

Quantification:
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Transfer a portion of the cell lysate to a scintillation vial.

Measure the radioactivity using a scintillation counter.

Data Analysis: Normalize the radioactivity counts to the protein concentration of the cell

lysate. Compare glucose uptake in treated cells to untreated controls, both in the basal and

insulin-stimulated states.

Protocol 3: General Metabolomics Sample Preparation
from Cultured Cells
This protocol provides a general workflow for preparing cell samples for metabolomic analysis

by mass spectrometry.

Materials:

Cultured cells

Ice-cold methanol

Liquid nitrogen

Cell scraper

Centrifuge

Procedure:

Cell Culture and Treatment: Grow cells to the desired confluency and treat with BMS-303141
or other inhibitors as per the experimental design.

Quenching Metabolism:

Quickly remove the culture medium.

Immediately flash-freeze the cell monolayer with liquid nitrogen to halt metabolic activity.

Metabolite Extraction:
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Add a sufficient volume of ice-cold methanol to the frozen cells.

Use a cell scraper to detach the cells into the methanol.

Sample Collection and Processing:

Transfer the cell suspension to a microcentrifuge tube.

Centrifuge at high speed (e.g., >13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris.

Sample Storage:

Transfer the supernatant containing the metabolites to a new tube.

Store the samples at -80°C until analysis by mass spectrometry.

Data Normalization: Determine the protein concentration or cell number from a parallel plate

to normalize the metabolomics data.

Conclusion
BMS-303141 is a valuable tool for investigating the role of ACLY in cellular metabolism. Its high

potency and cell permeability make it a suitable choice for in vitro and in vivo studies. When

selecting an ACLY inhibitor, researchers should consider the specific experimental context,

including the model system and the desired metabolic readout. The comparative data and

detailed protocols provided in this guide aim to facilitate informed decision-making and the

rigorous validation of metabolic changes mediated by ACLY inhibition. As a point of

comparison, inhibitors targeting other nodes in the lipogenic pathway, such as FASN inhibitors,

can provide complementary insights into the regulation of lipid metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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